IWP-2

描述

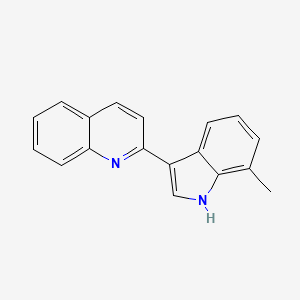

Wnt signaling proteins are small secreted proteins that are active in embryonic development, tissue homeostasis, and tumorigenesis. Wnt proteins bind to receptors on the cell surface, initiating a signaling cascade that leads to β-catenin activation of gene transcription. IWP-2 is an inhibitor of Wnt production that impairs Wnt pathway activity in vitro with an IC50 value of 27 nM. This compound inactivates Porcupine, a membrane-bound O-acyltransferase responsible for palmitoylating Wnt proteins, which is essential for their signaling ability and secretion. At 5 μM, this compound has been shown to block Wnt-dependent phosphorylation of the frizzled co-receptor and the scaffold protein Dishevelled, preventing the accumulation of β-catenin. This compound has been used to suppress embryonic stem cell self-renewal and to decrease cancer cell proliferation, migration, and invasion.

This compound is a potent WNT-3A inhibitor. This compound can decrease MKN28 cell proliferation, migration and invasion, and elevate caspase 3/7 activity. This compound can also downregulate the transcriptional activity of the Wnt/β-catenin signaling pathway and downregulate the expression levels of downstream Wnt/β-catenin target genes in MKN28 cells. This compound may be a potential therapeutic option for gastric cancer.

科学研究应用

干细胞研究

IWP-2 用于抑制小鼠胚胎干细胞 (ES) 的自我更新,并支持其向外胚层样干细胞的转化。 该应用对于理解干细胞分化和发育至关重要 .

肠道和耳蜗上皮干细胞

它抑制小鼠 Lgr5+ 肠道和耳蜗上皮干细胞的维持和增殖,突出了WNT 信号通路在这些过程中的重要性 .

WNT 通路抑制

This compound 通过抑制通路激活剂Porcupine水平上的 WNT 通路起作用。 Porcupine 是一种膜结合的酰基转移酶,可以棕榈酰化 WNT 蛋白,这对于 WNT 分泌和信号传递能力至关重要 .

重编程体细胞

作用机制

Target of Action

IWP-2 primarily targets a membrane-bound O-acyltransferase known as Porcupine (Porcn) . Porcn plays a crucial role in the palmitoylation of WNT proteins, a process that is essential for WNT secretion and signaling capability .

Mode of Action

This compound inhibits the WNT pathway by specifically targeting Porcn . By inhibiting Porcn, this compound prevents the palmitoylation of WNT proteins, thereby blocking WNT secretion and signaling capability .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the WNT signaling pathway . By inhibiting Porcn, this compound prevents the activation of this pathway, leading to a decrease in WNT secretion and signaling .

Pharmacokinetics

It’s known that this compound is an inhibitor of wnt processing and secretion with an ic50 of 27 nm .

Result of Action

The inhibition of the WNT pathway by this compound has several effects at the molecular and cellular levels. It suppresses the self-renewal of mouse embryonic stem (ES) cells and supports their conversion to epiblast-like stem cells . It also inhibits the maintenance and proliferation of mouse Lgr5+ intestinal and cochlear epithelial stem cells, demonstrating the importance of WNT signaling in these processes . Furthermore, this compound promotes cardiomyocyte differentiation from human pluripotent stem cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in vivo studies have shown that this compound can cause a significant reduction in the uptake of blue beads as well as E. coli as assessed by CFUs in peritoneal lavage cells within 2 hours . In addition, the levels of TNF-α and IL-6 in the lavage fluid of the corresponding mice are reduced by 2-4-fold compared with control values . Interestingly, this compound even induces a considerable increase in the secretion of the anti-inflammatory cytokine IL-10 .

属性

IUPAC Name |

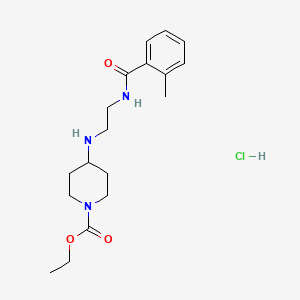

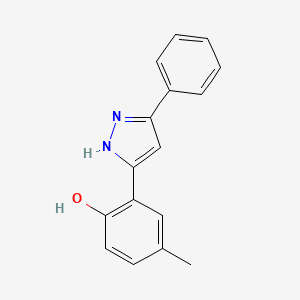

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2S3/c1-13-7-8-15-17(11-13)31-21(23-15)25-18(27)12-30-22-24-16-9-10-29-19(16)20(28)26(22)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKPZSMRWPJJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366724 | |

| Record name | IWP-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

686770-61-6 | |

| Record name | IWP-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

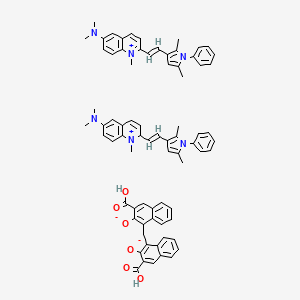

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

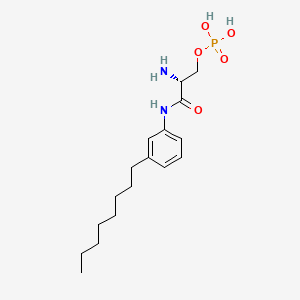

![[(3R)-3-amino-4-[(3-octylphenyl)amino]-4-oxobutyl]phosphonic acid](/img/structure/B1684043.png)

![4-(Cyclohexyloxy)-2-(1-(4-[(4-methoxybenzene)sulfonyl]piperazin-1-yl)ethyl)quinazoline](/img/structure/B1684046.png)

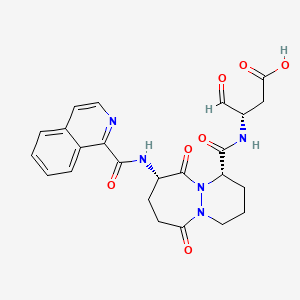

![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B1684052.png)

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)

![n-(4-Methyl-2-thiazolyl)-2-[(6-phenyl-3-pyridazinyl)thio]acetamide](/img/structure/B1684054.png)